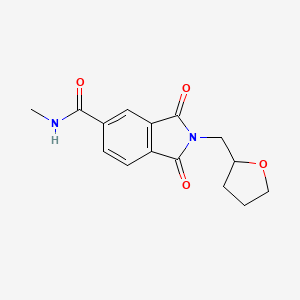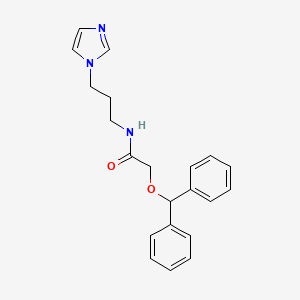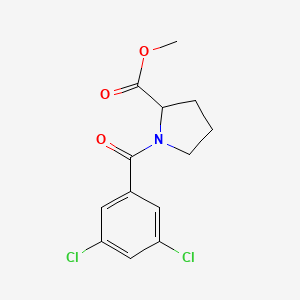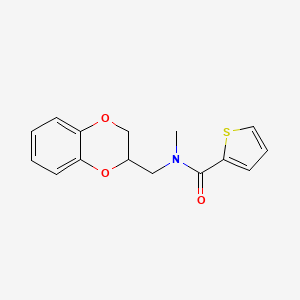
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been proposed that this compound promotes neurogenesis by increasing the survival of newborn neurons in the hippocampus. This compound may also exert its neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to increase the survival of newborn neurons in the hippocampus, improve cognitive function, and reduce neuronal death in animal models of neurodegenerative diseases. This compound has also been shown to reduce oxidative stress and inhibit apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
Future research on 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, this compound should be tested in clinical trials to determine its safety and efficacy in humans. Other potential applications of this compound, such as its use in the treatment of traumatic brain injury and stroke, should also be explored.
Métodos De Síntesis
The synthesis of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one involves the reaction of phthalic anhydride with 4-(4-pyridin-2-ylpiperazine-1-carbonyl)benzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with isopropylamine to yield this compound.
Aplicaciones Científicas De Investigación
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has been extensively studied for its neuroprotective properties. It has been shown to promote neurogenesis, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to improve outcomes in traumatic brain injury and stroke models.
Propiedades
IUPAC Name |
2-propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15(2)26-20(27)17-8-4-3-7-16(17)19(23-26)21(28)25-13-11-24(12-14-25)18-9-5-6-10-22-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCHUNFJISJDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
